molecular formula C17H19N7O2 B6533884 benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate CAS No. 1058497-35-0

benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate

Cat. No.: B6533884
CAS No.: 1058497-35-0
M. Wt: 353.4 g/mol
InChI Key: DRQQGTYHWJCLHM-UHFFFAOYSA-N
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Description

Benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H19N7O2 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.16002287 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzyl 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate is a heterocyclic compound characterized by a triazolopyrimidine core linked to a piperazine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as an antimicrobial agent.

Chemical Structure

The compound's structure can be represented as follows:

C16H20N6O\text{C}_{16}\text{H}_{20}\text{N}_{6}\text{O}

This molecular formula indicates the presence of several functional groups that contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown selective inhibition of various kinases involved in cancer progression. A notable example is PF-04217903, which demonstrated potent inhibition against c-Met kinases at very low concentrations (IC50 = 0.005 µM) and has been evaluated in clinical trials for non-small cell lung cancer and renal cell carcinoma .

Antimicrobial Properties

Compounds containing the triazolo[4,5-d]pyrimidine moiety have been reported to possess antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, certain derivatives have been effective against Staphylococcus aureus and Bacillus subtilis, suggesting their potential use as therapeutic agents in treating infections .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazolopyrimidine scaffold is known for its role in modulating enzyme activities and influencing signaling pathways critical for cell proliferation and survival.

Research Findings and Case Studies

StudyCompound TestedBiological ActivityFindings
PF-04217903AnticancerPotent c-Met kinase inhibitor with IC50 = 0.005 µM
Various TriazolopyrimidinesAntimicrobialEffective against S. aureus and B. subtilis
FAAH InhibitorsPain ReliefIncreased levels of endocannabinoids in rat models

Properties

IUPAC Name

benzyl 4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-22-15-14(20-21-22)16(19-12-18-15)23-7-9-24(10-8-23)17(25)26-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQQGTYHWJCLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)OCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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